
1,4-Diethylpiperazine-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diethylpiperazine-2,5-dione is a chemical compound with the molecular formula C8H14N2O2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
1,4-Diethylpiperazine-2,5-dione can be synthesized through the acetylation of glycine anhydride. The process involves the following steps:
- Dissolve glycine anhydride in acetic anhydride.
- Heat the solution to 120°C and reflux for 4 hours.
- After the reaction is complete, vacuum concentrate the reaction mixture to obtain an oily substance.
- Dissolve the oily substance in ethyl acetate and filter to remove any salts.
- Vacuum concentrate the filtrate and slowly add petroleum ether while stirring.
- Filter and dry the resulting product to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control temperature and reaction times.
化学反应分析
Types of Reactions
1,4-Diethylpiperazine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the ethyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1,4-Diethylpiperazine-2,5-dione has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
作用机制
The mechanism of action of 1,4-Diethylpiperazine-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. For example, its antioxidant activity is mediated through the stabilization of mitochondrial membranes and the reduction of reactive oxygen species (ROS) production. This is achieved via the IL-6/Nrf2 loop pathway, which promotes cell survival and reduces apoptosis .
相似化合物的比较
1,4-Diethylpiperazine-2,5-dione can be compared with other similar compounds, such as:
Piperazine-2,5-dione: A simpler derivative with similar chemical properties but lacking the ethyl groups.
1,4-Dimethylpiperazine-2,5-dione: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
1,4-Diacetylpiperazine-2,5-dione: Another derivative with acetyl groups, used in different synthetic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
38927-89-8 |
|---|---|
分子式 |
C8H14N2O2 |
分子量 |
170.21 g/mol |
IUPAC 名称 |
1,4-diethylpiperazine-2,5-dione |
InChI |
InChI=1S/C8H14N2O2/c1-3-9-5-8(12)10(4-2)6-7(9)11/h3-6H2,1-2H3 |
InChI 键 |
IGXLIXJTSZCBCD-UHFFFAOYSA-N |
规范 SMILES |
CCN1CC(=O)N(CC1=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


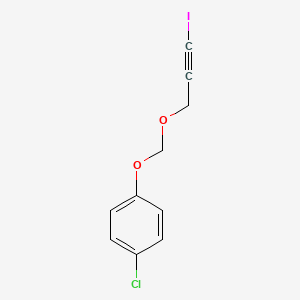



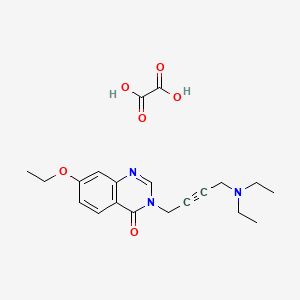
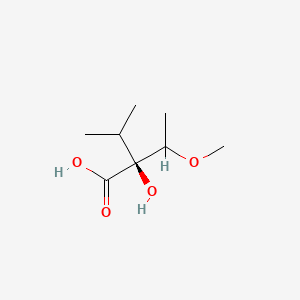
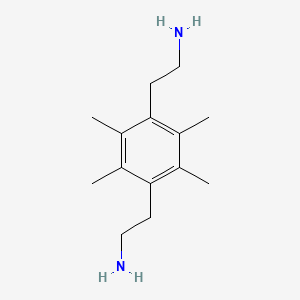
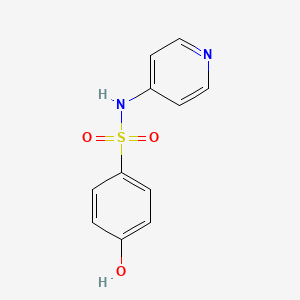
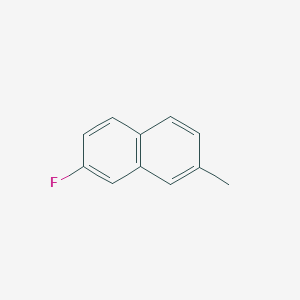

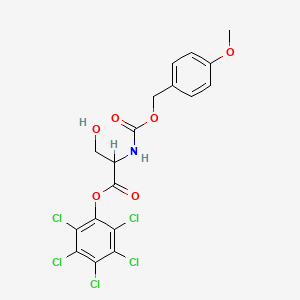
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)

